molecular formula C18H20N2O2 B5043507 3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine

3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine

Cat. No.: B5043507
M. Wt: 296.4 g/mol
InChI Key: CMRZIZXFAXBMRS-UHFFFAOYSA-N
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Description

The compound “3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine” is a complex organic molecule. It is also known as “(1,3-benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide” with a CAS Number: 1609396-27-1 . It has a molecular weight of 323.19 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxol group attached to a piperidinyl group, which is further attached to a pyridine ring .


Chemical Reactions Analysis

The compound has been used in the synthesis of anticancer agents. The reaction involves a Pd-catalyzed C-N cross-coupling .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 323.19 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, similar compounds have shown anticancer activity. They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-9-20(16(5-1)15-4-3-8-19-11-15)12-14-6-7-17-18(10-14)22-13-21-17/h3-4,6-8,10-11,16H,1-2,5,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRZIZXFAXBMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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